molecular formula C7H6N2O B13928169 4-Hydroxy-2-methylnicotinonitrile

4-Hydroxy-2-methylnicotinonitrile

Cat. No.: B13928169
M. Wt: 134.14 g/mol
InChI Key: LSLHMZOCVUSEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylnicotinonitrile (systematic name: 2-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile) is a nicotinonitrile derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Nicotinonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric modulation capabilities .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-methyl-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10)

InChI Key

LSLHMZOCVUSEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitropyridine with sodium cyanide, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to form the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-2-methylnicotinonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-hydroxy-2-methylnicotinonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 -NH₂ (2), -CH₃ (6) 84647-20-1 Higher basicity due to amino group; used in heterocyclic synthesis
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile C₈H₅F₂N₂O 198.14 -OH (2), -CF₂H (6), -CH₃ (4) 869942-32-5 Enhanced lipophilicity from difluoromethyl group; potential agrochemical intermediate
2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile C₉H₁₀N₂O₂ 178.19 -OH (2), -CH₂OCH₃ (4), -CH₃ (6) 6339-38-4 Improved solubility in polar solvents due to methoxymethyl group
4-Methoxy-2-(4-nitroanilino)nicotinonitrile C₁₃H₁₀N₄O₃ 270.24 -OCH₃ (4), -NH-C₆H₄-NO₂ (2) 341966-94-7 Strong electron-withdrawing nitro group; possible antimicrobial activity
Ethyl 4-hydroxy-2-methylnicotinate C₉H₁₁NO₃ 181.19 -COOEt (3), -OH (4), -CH₃ (2) 72641-04-4 Ester derivative with reduced reactivity compared to nitrile analogs

Functional Group Analysis

  • Hydroxyl Group Position: The 4-hydroxy substituent in the target compound contrasts with the 2-hydroxy group in 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile .
  • Methyl vs. Methoxymethyl: The 2-methyl group in the target compound provides steric hindrance, whereas the 4-methoxymethyl group in 2-hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile enhances solubility in polar aprotic solvents .
  • Electron-Donating vs. Withdrawing Groups: Amino (in 2-amino-6-methylnicotinonitrile) and nitroanilino (in 4-methoxy-2-(4-nitroanilino)nicotinonitrile) substituents alter electronic density, affecting reactivity in nucleophilic substitutions or cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.